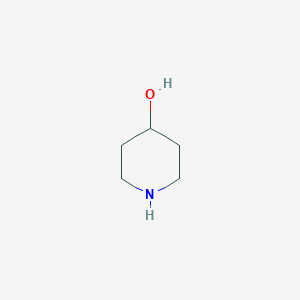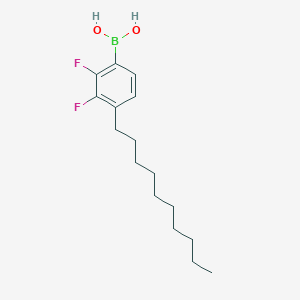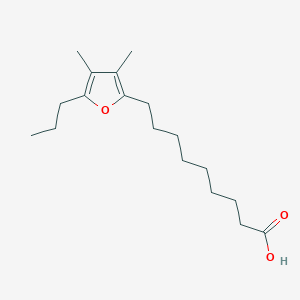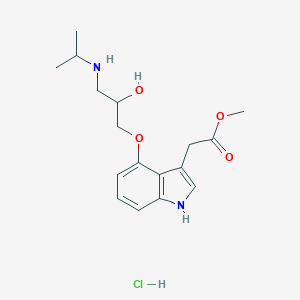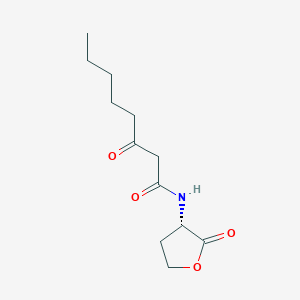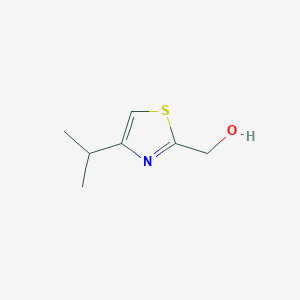
(4-Isopropylthiazol-2-yl)methanol
概要
説明
(4-Isopropylthiazol-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(4-isopropylthiazol-2-yl)ethanol or ITZ. It is a colorless liquid with a molecular formula of C8H11NOS and a molecular weight of 169.25 g/mol.
作用機序
The mechanism of action of (4-Isopropylthiazol-2-yl)methanol is not fully understood. However, studies have suggested that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
生化学的および生理学的効果
Studies have shown that (4-Isopropylthiazol-2-yl)methanol has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. In addition, it has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using (4-Isopropylthiazol-2-yl)methanol in lab experiments is its potential as a chiral auxiliary in organic synthesis. It may also have applications in antimicrobial and anti-inflammatory drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on (4-Isopropylthiazol-2-yl)methanol. One area of interest is its potential use in developing new antimicrobial and anti-inflammatory drugs. It may also have applications in other fields, such as agriculture and food preservation. Further studies are needed to fully understand its mechanism of action and potential applications.
科学的研究の応用
(4-Isopropylthiazol-2-yl)methanol has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. In addition, it has been investigated for its potential use as a chiral auxiliary in organic synthesis.
特性
CAS番号 |
156589-83-2 |
|---|---|
製品名 |
(4-Isopropylthiazol-2-yl)methanol |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC名 |
(4-propan-2-yl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-5(2)6-4-10-7(3-9)8-6/h4-5,9H,3H2,1-2H3 |
InChIキー |
YJTSEYDGJPGJPR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)CO |
正規SMILES |
CC(C)C1=CSC(=N1)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

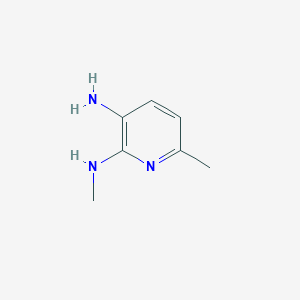
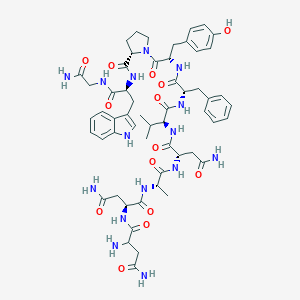

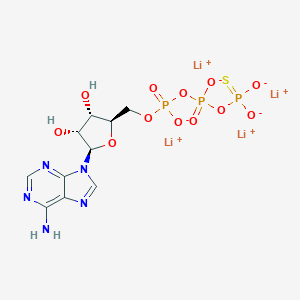
![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)
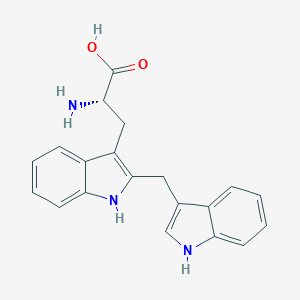
![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
